molecular formula C18H20O3 B108413 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid CAS No. 25379-26-4

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid

Cat. No.: B108413
CAS No.: 25379-26-4
M. Wt: 284.3 g/mol
InChI Key: VEJYFDMNWGFBCT-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid is an organic compound that features a naphthalene ring, a tetrahydrofuran ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the tetrahydrofuran ring through a series of reactions such as alkylation and cyclization. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring may interact with aromatic receptors, while the tetrahydrofuran ring can engage in hydrogen bonding and other interactions. The propanoic acid group may participate in acid-base reactions, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)butanoic acid
  • 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)pentanoic acid
  • 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)hexanoic acid

Uniqueness

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid is unique due to its specific combination of structural features, including the naphthalene ring, tetrahydrofuran ring, and propanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-18(20)15(12-16-8-4-10-21-16)11-14-7-3-6-13-5-1-2-9-17(13)14/h1-3,5-7,9,15-16H,4,8,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJYFDMNWGFBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948218
Record name 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20948218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25379-26-4
Record name Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25379-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthidrofurylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-α-(1-naphthylmethyl)furan-2-propionic acid
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